1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUAPBXLRBVFJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559289 |

Source

|

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124344-99-6 |

Source

|

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124344-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous approved pharmaceuticals, and this particular derivative, with its distinct substitution pattern, presents a promising platform for the development of novel therapeutic agents. This document details the physicochemical characteristics of the title compound, a proposed synthetic pathway with a step-by-step experimental protocol, and a discussion of its potential biological activities and applications based on structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of this and related pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into a wide array of clinically approved drugs. Pyrazole-containing pharmaceuticals have demonstrated efficacy in treating a range of conditions, including cancer, inflammation, bacterial infections, and cardiovascular diseases. The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscores the therapeutic potential inherent in this heterocyclic system.

The compound 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid belongs to this important class of molecules. Its structure features a pyrazole core substituted with a methyl group at the N1 position, a p-tolyl group at the C5 position, and a carboxylic acid at the C3 position. This specific arrangement of substituents is anticipated to confer distinct chemical and biological properties, making it a compelling target for further investigation. The presence of the carboxylic acid moiety provides a handle for further chemical modification, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR). Amide derivatives of the structurally related 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown promising anti-proliferative activities against various cancer cell lines, suggesting a potential avenue of exploration for the title compound.

This guide aims to provide a detailed exploration of the chemical landscape of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, offering a foundation for its synthesis, characterization, and evaluation in drug discovery programs.

Physicochemical and Structural Properties

Structural Information

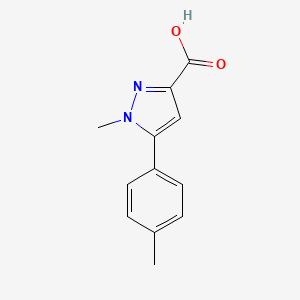

The chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is presented below:

Figure 1: Chemical structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value | Reference Analog |

| Molecular Formula | C12H12N2O2 | - |

| Molecular Weight | 216.24 g/mol | - |

| Melting Point (°C) | ~170 | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |

| Boiling Point (°C) | >390 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |

| pKa | ~4.0 (Predicted) | 5-methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid |

| LogP | ~2.5 (Predicted) | - |

| Appearance | Likely a pale yellow or off-white solid | 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid |

Synthesis and Reactivity

A plausible and efficient synthetic route to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process starting from readily available commercial reagents. The key steps are the formation of a β-diketone intermediate followed by cyclization with a hydrazine derivative and subsequent hydrolysis.

Figure 2: Proposed synthetic workflow for 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar pyrazole carboxylic acids.

Step 1: Synthesis of the β-Diketone Intermediate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-tolyl methyl ketone dropwise with stirring.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-diketone intermediate.

Step 2: Synthesis of the Pyrazole Ester Intermediate

-

Dissolve the crude β-diketone intermediate in glacial acetic acid in a round-bottom flask.

-

Add methylhydrazine to the solution and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester intermediate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

-

Suspend the pyrazole ester intermediate in a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by the disappearance of the starting material by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Collect the precipitated carboxylic acid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Analytical Characterization

The structure and purity of the synthesized 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques.

Predicted Spectroscopic Data

Based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated:

| Technique | Predicted Observations |

| ¹H NMR | - Singlet for the N-methyl protons (~3.8-4.0 ppm).- Singlet for the C4-H proton of the pyrazole ring (~6.5-7.0 ppm).- Aromatic protons of the p-tolyl group appearing as two doublets (~7.2-7.8 ppm).- Singlet for the methyl protons of the p-tolyl group (~2.4 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Resonances for the pyrazole ring carbons.- Resonances for the p-tolyl group carbons.- Signal for the N-methyl carbon.- Signal for the tolyl methyl carbon.- Signal for the carboxylic acid carbonyl carbon (~160-170 ppm). |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazole and aromatic rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. |

Potential Applications in Drug Discovery

The structural features of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid suggest its potential as a valuable scaffold in drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the specific substituents on this molecule may direct its activity towards particular therapeutic targets.

Anticancer Activity

As previously mentioned, amide derivatives of a structurally similar pyrazole carboxylic acid have demonstrated antiproliferative activity against human cancer cell lines. This suggests that 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid could serve as a key intermediate for the synthesis of a library of amide and ester derivatives to be screened for anticancer properties. The p-tolyl group may engage in favorable hydrophobic or π-stacking interactions within the active sites of target proteins.

Anti-inflammatory and Analgesic Properties

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid are consistent with those found in some COX inhibitors, making this a plausible area for investigation.

Agrochemical Applications

Derivatives of pyrazole carboxylic acids are also utilized in the agrochemical industry as herbicides and fungicides. The title compound could, therefore, be explored as a building block for the development of new crop protection agents.

Conclusion

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be achieved through a reliable multi-step sequence, and its structure offers multiple points for diversification to explore structure-activity relationships. While further experimental work is required to fully elucidate its chemical and biological properties, the information presented in this guide, based on established knowledge of pyrazole chemistry, provides a solid foundation for future research and development efforts centered on this promising molecule.

References

-

PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

- Google Patents.

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

-ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

Thermo Fisher Scientific. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. [Link]

Initial in-vitro evaluation of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide for the Initial In-Vitro Evaluation of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid

Foreword: Charting the Course for a Novel Pyrazole Candidate

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4] This guide addresses the critical first step in the drug discovery journey for a novel analogue, 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (hereafter designated as MTPC).

As there is limited public data on MTPC, this document is not a retrospective analysis but a prospective strategic plan. It is designed for drug development scientists to outline a logical, efficient, and scientifically rigorous initial in-vitro screening cascade. Our approach is built on a foundation of established principles for similar chemical entities, focusing on a tiered evaluation to maximize data generation while conserving resources. We will begin with foundational safety and viability assessments, proceed to targeted mechanistic assays based on the structural alerts of the pyrazole core, and conclude with cell-based functional validation.

Section 1: Compound Profile and Rationale for Investigation

1.1. Chemical Structure and Properties

-

IUPAC Name: 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

Structure:

(Note: Image is a representation)

The structure features a classic 1,5-disubstituted pyrazole-3-carboxylic acid core. The presence of the p-tolyl group at the 5-position is significant; aryl substitutions at this position are common in pyrazole-based selective COX-2 inhibitors like Celecoxib.[5][6] This structural feature forms the primary basis for our initial hypothesis.

1.2. Scientific Rationale and Primary Hypothesis

The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into inflammatory prostaglandins.[6] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

Many potent and selective COX-2 inhibitors are diaryl heterocycles, with the pyrazole scaffold being particularly prominent.[8] The structural similarity of MTPC to known COX-2 inhibitors strongly suggests that its primary biological activity may be anti-inflammatory via this mechanism.[8][9] Therefore, our initial in-vitro evaluation will prioritize the assessment of cytotoxicity followed by a direct investigation of COX-1 and COX-2 inhibition.

Section 2: Tier 1 Screening Cascade: Foundational Viability and Mechanistic Assays

The first tier of evaluation is designed to answer two fundamental questions:

-

At what concentrations is MTPC cytotoxic to mammalian cells?

-

Does MTPC directly interact with our primary hypothesized targets, the COX enzymes?

The workflow for this initial screening is outlined below.

Caption: Tier 1 In-Vitro Screening Workflow for MTPC.

2.1. Protocol: General Cytotoxicity Assessment using MTT Assay

Causality: Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound is toxic to cells.[10] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] This allows us to establish a therapeutic window and ensure that any observed effects in subsequent assays are not simply a result of cell death.

Methodology:

-

Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or RAW 264.7 macrophages for relevance to inflammation) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of MTPC in culture media (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified, 5% CO₂ incubator.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of MTPC concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

2.2. Protocol: In-Vitro COX-1 and COX-2 Inhibition Assay

Causality: This is the primary mechanistic assay to test our hypothesis. By separately measuring the inhibition of the COX-1 and COX-2 isoforms, we can determine not only the potency of MTPC but also its selectivity.[7] High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drug candidates.[6]

Methodology:

-

Assay Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Reagent Preparation: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and other necessary reagents.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Incubation: Add various concentrations of MTPC to the wells. Include a vehicle control (DMSO) and a known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as controls. Allow the compound to incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Colorimetric Development: Immediately following substrate addition, add the colorimetric substrate (TMPD).

-

Kinetic Reading: Measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate.

-

Data Analysis: Calculate the percent inhibition for each concentration of MTPC against each enzyme isoform. Plot the percent inhibition versus the log of MTPC concentration and determine the 50% inhibitory concentration (IC₅₀) for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

2.3. Tier 1 Data Interpretation

The data from these two assays should be compiled to make an initial go/no-go decision.

| Parameter | Description | Favorable Outcome Example |

| CC₅₀ (MTT Assay) | Concentration that causes 50% cell death. | > 50 µM |

| IC₅₀ (COX-2) | Concentration that inhibits 50% of COX-2 activity. | < 1 µM |

| IC₅₀ (COX-1) | Concentration that inhibits 50% of COX-1 activity. | > 10 µM |

| Selectivity Index (SI) | Ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates better selectivity for COX-2. | > 10 |

A compound with low cytotoxicity (high CC₅₀) and potent, selective inhibition of COX-2 (low IC₅₀ COX-2, high SI) would be a strong candidate to advance to Tier 2 evaluation.

Section 3: Tier 2 Screening: Cell-Based Functional and Secondary Assays

Assuming MTPC demonstrates a favorable profile in Tier 1, the next step is to confirm its activity in a more biologically relevant cellular context and explore potential secondary mechanisms.

Caption: Tier 2 In-Vitro Confirmatory Workflow for MTPC.

3.1. Protocol: Cell-Based Anti-Inflammatory Assay

Causality: While an enzyme assay confirms direct target engagement, a cell-based assay validates that the compound can penetrate the cell membrane and exert its effect in a complex intracellular environment.[13] We use lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response in RAW 264.7 macrophage cells, which includes the upregulation of COX-2 and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂).[13]

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-cytotoxic concentrations of MTPC (as determined by the MTT assay) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + MTPC only, and cells + LPS only as controls.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. A decrease in nitrite levels indicates inhibition of iNOS activity or expression.

-

Prostaglandin E₂ (PGE₂) Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit. A reduction in PGE₂ directly reflects the inhibition of COX-2 activity within the cell.

-

Data Analysis: Calculate the percent inhibition of NO and PGE₂ production compared to the LPS-only control. Determine the IC₅₀ value for the inhibition of each mediator.

3.2. Rationale: Antioxidant Activity (DPPH Assay)

Causality: Inflammation and oxidative stress are often intertwined. Some anti-inflammatory agents also possess antioxidant properties, which can be a beneficial secondary characteristic.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[13]

Methodology:

-

Reaction Setup: In a 96-well plate, add a methanolic solution of DPPH to wells containing various concentrations of MTPC.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored compound, leading to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Section 4: Integrated Data Analysis and Future Directions

The culmination of this initial in-vitro evaluation provides a multi-faceted profile of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid. A successful candidate would exhibit the following characteristics:

-

High Therapeutic Index: A large gap between its cytotoxic concentration (CC₅₀) and its effective biological concentration (IC₅₀).

-

Potent and Selective COX-2 Inhibition: Sub-micromolar IC₅₀ for COX-2 and a selectivity index >10.

-

Validated Cellular Activity: Demonstrated ability to reduce the production of key inflammatory mediators (PGE₂, NO) in a relevant cell model.

-

Potential Secondary Activities: Such as antioxidant effects, which may add therapeutic value.

The diagram below illustrates the central role of COX-2 in the inflammatory pathway being investigated.

Caption: Hypothesized Mechanism of Action for MTPC via COX-2 Inhibition.

A compound that successfully passes this in-vitro gauntlet becomes a lead candidate, justifying the significant investment required for subsequent stages of drug development, including pharmacokinetic studies, formulation, and eventually, in-vivo efficacy models.

References

-

MDPI. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

-

PMC. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]

-

PMC. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... Retrieved from [Link]

-

PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2011). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

IntechOpen. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

-

PMC. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

PMC. (2016). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

-

PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

-

International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

-

ResearchGate. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

ACS Publications. (1988). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Retrieved from [Link]

-

Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

PubMed. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Retrieved from [Link]

-

MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). Retrieved from [Link]

-

PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2024). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Computational and Theoretical Exploration of Pyrazole Compounds in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies employed in the study of pyrazole compounds. It aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to design and execute robust computational studies.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[3] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications—underscores their importance as privileged scaffolds in drug discovery.[1][2][4]

Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of pyrazole-based therapeutics.[5] By providing profound insights into their molecular behavior, these theoretical approaches offer a cost-effective and efficient means to identify lead compounds and refine their pharmacological profiles.[5] This guide will navigate the key computational techniques, offering both theoretical grounding and practical, field-proven insights.

Core Computational Methodologies: A Synergistic Approach

A multi-faceted computational strategy is crucial for a thorough investigation of pyrazole compounds. The primary techniques employed are Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) studies. These methods are not mutually exclusive; rather, they are often used in a complementary fashion to build a comprehensive understanding of a compound's behavior from the electronic to the systemic level.

Caption: A typical workflow illustrating the synergistic use of different computational methods in the study of pyrazole compounds.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of pyrazole derivatives.[6] These calculations provide insights that are not directly accessible through experimental means but are crucial for interpreting molecular behavior.

Expertise & Experience: The "Why" Behind the Method

We employ DFT to:

-

Determine the most stable 3D conformation: The geometry of a molecule dictates how it interacts with its biological target. DFT allows for a precise optimization of the molecular geometry.

-

Elucidate electronic structure: By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict regions of a molecule that are likely to donate or accept electrons, respectively.[7] This is critical for understanding reactivity and interaction mechanisms. The HOMO-LUMO energy gap is also a key indicator of molecular stability.[7]

-

Map the Molecular Electrostatic Potential (ESP): The ESP surface visually represents the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic contacts, with a protein target.

Trustworthiness: A Self-Validating Protocol

The reliability of DFT calculations is contingent on the appropriate choice of the functional and basis set. A widely accepted and validated combination for organic molecules like pyrazoles is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[6] The choice should be justified by referencing similar studies on related compounds. Vibrational frequency analysis is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.[6]

Experimental Protocol: DFT Calculation of a Pyrazole Derivative

Objective: To optimize the geometry and calculate the electronic properties of a novel pyrazole derivative.

Software: Gaussian 16[3]

Methodology:

-

Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Input File Preparation: Create a Gaussian input file with the following specifications:

-

Route Section: #p B3LYP/6-311+G(d,p) Opt Freq Pop=MK

-

B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set. This combination is known to provide a good balance of accuracy and computational cost for such systems.[7]

-

Opt: Requests a geometry optimization to the nearest energy minimum.

-

Freq: Requests a vibrational frequency calculation to confirm the nature of the stationary point.

-

Pop=MK: Calculates the electrostatic potential-derived charges (Merz-Kollman scheme), which are useful for subsequent molecular mechanics simulations.

-

-

Charge and Multiplicity: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground states).

-

Coordinate Section: Provide the Cartesian coordinates of the atoms from the built molecule.

-

-

Job Submission and Monitoring: Submit the calculation to the computational server. Monitor the progress of the optimization, ensuring it converges smoothly.

-

Analysis of Results:

-

Geometry Optimization: Confirm that the optimization has converged successfully.

-

Vibrational Frequencies: Verify that there are no imaginary frequencies, confirming a true energy minimum.

-

Electronic Properties: Extract the HOMO and LUMO energies from the output file. Visualize the corresponding orbitals.

-

ESP Surface: Use the generated checkpoint file to visualize the molecular electrostatic potential surface.

-

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, typically a protein).[5] It is a cornerstone of structure-based drug design.

Expertise & Experience: The "Why" Behind the Method

We use molecular docking to:

-

Identify plausible binding modes: Docking algorithms explore a vast conformational space to find how a pyrazole derivative might fit into the active site of a target protein.

-

Estimate binding affinity: Docking programs use scoring functions to estimate the binding energy of the predicted poses. While not perfectly accurate, these scores are useful for ranking compounds in a virtual screen.[7]

-

Guide lead optimization: By visualizing the docked pose, we can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrazole derivative and the protein. This information is invaluable for designing modifications to improve binding affinity and selectivity.

Trustworthiness: A Self-Validating Protocol

A crucial validation step for any docking protocol is re-docking . This involves extracting the co-crystallized ligand from a known protein-ligand complex, and then docking it back into the protein's active site. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.

Experimental Protocol: Molecular Docking of a Pyrazole Inhibitor

Objective: To predict the binding mode of a pyrazole derivative in the active site of a target protein (e.g., COX-2, PDB ID: 3LN1).[6]

Software: AutoDock Vina

Methodology:

-

Receptor and Ligand Preparation:

-

Receptor: Download the protein structure from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Ligand: Use the DFT-optimized structure of the pyrazole derivative. Assign partial charges and define rotatable bonds.

-

-

Grid Box Definition: Define a 3D grid box that encompasses the entire active site of the protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Docking Execution: Run the AutoDock Vina docking algorithm. The program will generate a set of predicted binding poses, ranked by their estimated binding affinities.

-

Analysis of Results:

-

Binding Affinity: Note the binding energy of the top-ranked pose.

-

Pose Visualization: Visualize the top-ranked docked complex using a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer).[7]

-

Interaction Analysis: Identify and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrazole derivative and the protein residues.

-

Caption: A conceptual diagram of key interactions between a pyrazole-based COX-2 inhibitor and active site residues.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing us to observe the dynamic behavior of the protein-ligand complex.[5]

Expertise & Experience: The "Why" Behind the Method

We perform MD simulations to:

-

Assess the stability of the docked pose: MD simulations can reveal whether the binding mode predicted by docking is stable over time. An unstable complex may see the ligand drift out of the active site.

-

Refine the binding mode: The flexibility of both the protein and the ligand during an MD simulation can lead to a more realistic and refined binding pose.

-

Calculate binding free energies: More advanced techniques like MM/PBSA and free energy perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

Trustworthiness: A Self-Validating Protocol

A key validation metric in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable simulation will show the RMSD values converging to a plateau, indicating that the system has reached equilibrium.[8]

Experimental Protocol: MD Simulation of a Pyrazole-Protein Complex

Objective: To evaluate the stability of the docked pyrazole-COX-2 complex.

Software: GROMACS[8]

Methodology:

-

System Preparation:

-

Use the top-ranked docked pose as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without restraints.[8]

-

Trajectory Analysis:

-

RMSD: Calculate and plot the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

RMSF: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.[9]

Expertise & Experience: The "Why" Behind the Method

We develop QSAR models to:

-

Predict the activity of new compounds: A validated QSAR model can be used to predict the biological activity of designed but not yet synthesized pyrazole derivatives.

-

Identify key structural features: QSAR models can highlight which molecular properties (descriptors) are most important for the desired biological activity, guiding further optimization efforts.

Trustworthiness: A Self-Validating Protocol

The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). Key statistical parameters like the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set are used to assess the model's quality.[9]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Study of Pyrazole Analogues

Objective: To build a 3D-QSAR model for a series of pyrazole derivatives with known inhibitory activity against a specific target.

Software: SYBYL-X

Methodology:

-

Data Set Preparation:

-

Compile a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50 values).

-

Divide the dataset into a training set and a test set.

-

-

Molecular Alignment: Align all the molecules in the dataset based on a common scaffold. This is a critical step for 3D-QSAR.

-

Descriptor Calculation:

-

CoMFA: Calculate the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset at various grid points.

-

CoMSIA: Calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

-

-

Model Building and Validation:

-

Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.

-

Validate the model using cross-validation (leave-one-out) for the training set and by predicting the activities of the test set compounds.

-

-

Contour Map Analysis: Visualize the results as 3D contour maps. These maps show regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Data Presentation

Table 1: Comparison of Quantum Chemical Parameters for Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| 4a | -5.5092 | -1.4054 | 4.1037 | 2.7926 |

| 4b | -5.5902 | -1.4941 | 4.0961 | 0.9517 |

| 4c | -5.5143 | -1.3809 | 4.1334 | 2.5640 |

| 4d | -4.2479 | -1.1178 | 3.1301 | 1.2837 |

| Data adapted from Khairulah et al. (2024).[7] |

Table 2: In Vitro Cytotoxicity and Docking Scores of Pyrazole Derivatives

| Compound | IC50 (μg/mL) vs MCF-7 | IC50 (μg/mL) vs MDA-MB-231 | Docking Score (kcal/mol) vs 1M17 |

| 4a | 41.28 | 22.75 | - |

| 4b | 68.53 | 22.75 | - |

| 4c | 30.16 | 70.11 | - |

| 4d | 16.37 | 3.03 | -8.31 |

| Data adapted from Khairulah et al. (2024).[7] |

Conclusion

The computational and theoretical study of pyrazole compounds is a dynamic and powerful field that significantly contributes to the drug discovery pipeline. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR, researchers can gain a multi-scale understanding of these versatile scaffolds. This in-depth knowledge enables the rational design of novel pyrazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new and effective medicines. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently apply these computational tools to their own research endeavors.

References

- Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 133-143.

- Sharma, V., & Kumar, P. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

- Toubi, Y., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Chemical Health Risks, 12(1), 1-13.

- Kumar, M., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345.

- Gomha, S. M., et al. (2017).

- Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 1234-1245.

- Al-Azab, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.

- Khairulah, Z. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-725.

- Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Chermahini, A. N., Teimouri, A., Salimi Beni, A., & Dordahan, F. (2013). Theoretical studies on the effect of substituent in the proton transfer reaction of 4-substituted pyrazoles. Computational and Theoretical Chemistry, 1008, 67-73.

- Singh, N., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Journal of Biomolecular Structure and Dynamics, 38(12), 3583-3597.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. jchr.org [jchr.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

The Pyrazole Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide to Therapeutic Potential and Development

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2][3] This versatility is evidenced by the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for treating a spectrum of diseases, including cancer, inflammatory disorders, and rare genetic conditions.[2][4] This guide offers a comprehensive exploration of the therapeutic potential of novel pyrazole molecules, designed for researchers, scientists, and drug development professionals. It delves into the rationale behind design and synthesis strategies, elucidates key pharmacological mechanisms, outlines a robust preclinical evaluation workflow, and provides insights into future perspectives in the field.

The Pyrazole Nucleus: A Foundation for Therapeutic Innovation

The pyrazole ring's value in drug design stems from its distinct structural and electronic features. As a π-excess aromatic system, it can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and dipole-dipole interactions.[5][6] These capabilities allow pyrazole-based molecules to fit effectively into the binding pockets of diverse biological targets.[2] Furthermore, the pyrazole core is metabolically stable and can serve as a bioisostere for other aromatic rings, often improving a compound's pharmacokinetic profile, such as lipophilicity and solubility.[2]

The successful translation of these properties into clinical therapeutics is well-documented. A significant portion of FDA-approved drugs bearing this scaffold are indicated for various forms of cancer, highlighting its importance in oncology.[4][7]

Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Target/Mechanism | Therapeutic Indication |

| Celecoxib | Selective COX-2 Inhibitor | Anti-inflammatory, Pain |

| Crizotinib | ALK/ROS1/MET Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Darolutamide | Androgen Receptor Antagonist | Prostate Cancer |

| Rimonabant | Cannabinoid Receptor 1 (CB1) Inverse Agonist | Anti-obesity (Withdrawn) |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction |

| Apalutamide | Androgen Receptor Inhibitor | Prostate Cancer |

| Lonazolac | Non-selective COX Inhibitor | Anti-inflammatory |

This table includes a selection of well-known drugs to illustrate the broad applicability of the pyrazole scaffold.[8][9][10][11]

Design and Synthesis of Novel Pyrazole Derivatives

The therapeutic efficacy of a pyrazole molecule is critically dependent on the nature and position of its substituents. Therefore, synthetic organic chemistry plays a pivotal role in generating diverse libraries of compounds for screening. Structure-Activity Relationship (SAR) studies are essential to understand how specific structural modifications influence biological activity, guiding the optimization of lead compounds.[1][12][13]

Causality in Synthetic Strategy

The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, which in turn is hypothesized to confer specific biological activity. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles is common for targeting kinase enzymes, where different groups at these positions can interact with specific amino acid residues in the ATP-binding pocket.

Core Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

A foundational and versatile method for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This protocol outlines a typical procedure.

Step 1: Chalcone Synthesis (Intermediate)

-

Dissolve an appropriate acetophenone derivative (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of a base (e.g., 20% aqueous NaOH) dropwise while stirring the mixture at room temperature.

-

Continue stirring for 2-4 hours. The formation of a precipitate (the chalcone) often indicates reaction completion.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.

Step 2: Pyrazole Ring Formation (Cyclization)

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add hydrazine hydrate (e.g., H₂NNH₂·H₂O, ~1.5 eq) or a substituted hydrazine to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude pyrazole derivative by column chromatography or recrystallization.[14][15]

Modern Synthetic Approaches: To improve efficiency and align with green chemistry principles, methods utilizing microwave irradiation or ultrasound have been developed, often reducing reaction times and increasing yields.[7][16] Metal-catalyzed cross-coupling reactions are also employed for more complex functionalization of the pyrazole core.[17]

Caption: General workflow for pyrazole synthesis via chalcone intermediate.

Key Pharmacological Mechanisms and Therapeutic Targets

The structural versatility of the pyrazole scaffold allows it to target a wide range of proteins implicated in human disease.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazole derivatives have been extensively developed as potent kinase inhibitors.[3][18]

Mechanism of Action: Many pyrazole-based kinase inhibitors are designed to be ATP-competitive. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways that drive tumor growth and proliferation.[19] The pyrazole core often acts as a stable scaffold, with substituents positioned to form key hydrogen bonds and hydrophobic interactions with the kinase domain. Fused pyrazole systems, such as pyrazolopyrimidines, are also promising scaffolds for developing anticancer agents.[20]

Key Targets:

-

EGFR and VEGFR-2: Dual inhibition of the Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor-2 is a powerful strategy to simultaneously curb tumor growth and angiogenesis.[20]

-

CDKs, BTK, Aurora Kinases: Pyrazole derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Aurora kinases, all of which are crucial for cell cycle progression and are validated cancer targets.[9][13][19][21]

Caption: Simplified kinase signaling pathway and point of pyrazole inhibition.

Table 2: Selected Pyrazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | 1.7 µM (HCT116 cells) | [13] |

| 1,3,4-Trisubstituted Pyrazoles | Aurora Kinases | Potent Inhibition | [9] |

| Pyrazolopyrimidines | Janus Kinase (JAK) | 7.4 nM | [9] |

| Indole-Pyrazole Hybrids | Tubulin Polymerization | 0.71 µM (HepG-2 cells) | [9] |

Anti-inflammatory and Analgesic Activity

The most well-known therapeutic application of pyrazoles is in anti-inflammatory drugs. The mechanism is primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[15][22] The design of selective COX-2 inhibitors like Celecoxib was a landmark achievement, aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6][22] Some pyrazole derivatives also exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF-α.[23]

Modulation of Neurodegenerative Diseases

Emerging research highlights the potential of pyrazoles in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[24][25][26] Their neuroprotective effects are often multi-faceted.

Key Mechanisms:

-

Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes that are key targets in managing the symptoms of these diseases.[12][24][27]

-

Neuroprotection: Preclinical studies suggest that certain pyrazoles can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress, addressing the underlying pathology of Alzheimer's.[27]

Antimicrobial and Antiviral Potential

The pyrazole scaffold is also present in agents developed to combat infectious diseases.[1][28] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or by interfering with viral replication processes.[6][29] The hybridization of pyrazole with other heterocyclic moieties, such as pyrazoline, can enhance both anti-inflammatory and antimicrobial activities.[23]

From Bench to Bedside: A Preclinical Evaluation Workflow

Advancing a novel pyrazole molecule from a concept to a clinical candidate requires a rigorous, multi-stage evaluation process.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. meddocsonline.org [meddocsonline.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. srrjournals.com [srrjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 21. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Introduction: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile and privileged structure in the design of therapeutic agents.[1] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, confer upon it the ability to engage in a multitude of interactions with biological targets, making it a favored building block for drug discovery.[2] From the well-established anti-inflammatory properties of drugs like Celecoxib to the cutting-edge kinase inhibitors used in oncology, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[1][2]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the diverse applications of pyrazole derivatives in medicinal chemistry. We will explore their mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and illuminate the structure-activity relationships that govern their therapeutic potential.

Application Notes: Targeting Key Pathologies with Pyrazole Derivatives

The therapeutic utility of pyrazole derivatives spans a wide array of diseases, a testament to their ability to be tailored to interact with a variety of biological targets. Here, we explore their application in two major areas: oncology and inflammation.

Pyrazole Derivatives in Oncology: A Focus on Kinase Inhibition

Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as potent and selective kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[3]

Mechanism of Action: Many pyrazole-based anticancer agents function by targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[4] By occupying this pocket, they prevent the transfer of a phosphate group to substrate proteins, thereby disrupting the downstream signaling cascades that promote tumor growth, proliferation, and angiogenesis.[5] For instance, the dual inhibition of EGFR and VEGFR-2 by certain pyrazole derivatives has shown synergistic effects in cancer treatment.[4]

Structure-Activity Relationship (SAR): The efficacy of pyrazole-based kinase inhibitors is intricately linked to their chemical structure. For instance, in a series of pyrazole derivatives targeting Aurora A kinase, the presence of a nitro group was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[6] Furthermore, quantitative structure-activity relationship (QSAR) studies have revealed that bulky, electron-withdrawing groups at specific positions can maximize the inhibitory potency against Aurora A kinase.[6]

Data Presentation: Potency of Pyrazole Derivatives Against Aurora Kinases

The following table summarizes the in vitro inhibitory activity of a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives against Janus kinase 2/3 (JAK2/3) and Aurora A/B kinases, demonstrating the potent and varied inhibitory profiles achievable with the pyrazole scaffold.[4]

| Compound ID | JAK2 IC₅₀ (µM) | JAK3 IC₅₀ (µM) | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |

| 10a | 0.252 | 0.089 | >5 | >5 |

| 10b | 0.189 | 0.066 | 2.52 | 1.89 |

| 10c | 0.155 | 0.051 | 1.58 | 1.12 |

| 10d | 0.178 | 0.062 | 1.22 | 0.89 |

| 10e | 0.166 | 0.057 | 0.939 | 0.583 |

Data sourced from Zhang et al. (2021).[4]

Pyrazole Derivatives in Inflammation: Selective COX-2 Inhibition

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis and cardiovascular disorders.[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, and pyrazole derivatives have played a pivotal role in the development of a newer generation of safer NSAIDs.

Mechanism of Action: The anti-inflammatory effects of many pyrazole-based drugs, most notably Celecoxib, are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. By selectively inhibiting COX-2, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Causality in Design: The design of selective COX-2 inhibitors is a prime example of rational drug design. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The sulfonamide moiety present in Celecoxib and other pyrazole-based COX-2 inhibitors is designed to fit into this side pocket, conferring selectivity for COX-2 over COX-1.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole derivative and its subsequent biological evaluation. These protocols are designed to be self-validating and provide insights into the rationale behind the experimental choices.

Protocol 1: General Synthesis of a Substituted Pyrazole via Knorr Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[8]

Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Hexane

-

20-mL scintillation vial

-

Hot plate with magnetic stirring

-

TLC plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: To the mixture, add 1-propanol (3 mL) and 3 drops of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.

-

Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with continuous stirring for 1 hour.

-

Reaction Monitoring: After 1 hour, monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexane. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: Once the TLC analysis confirms the consumption of the starting material, add water (10 mL) to the hot reaction mixture while stirring.

-

Crystallization: Turn off the heat and allow the reaction mixture to cool slowly to room temperature with continuous stirring for 30 minutes. This slow cooling promotes the formation of well-defined crystals.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual impurities and allow it to air dry.

Expected Outcome: A crystalline solid of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Workflow Diagram: Knorr Pyrazole Synthesis

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Conclusion: The Future of Pyrazole Derivatives in Medicine

The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history and a promising future. The diverse biological activities of its derivatives, coupled with their synthetic tractability, ensure their continued relevance in the quest for novel therapeutics. As our understanding of disease mechanisms deepens, the ability to fine-tune the properties of the pyrazole nucleus will undoubtedly lead to the development of even more potent and selective drugs to address unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this remarkable heterocyclic system.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

- Google Patents. Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.

- Google Patents.

-

Zhang, Y., et al. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry2021 , 209, 112923. [Link]

-

Bandeira, P. N., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. MedChemComm2016 , 7 (12), 2355–2366. [Link]

-

Abdel-Wahab, B. F., et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules2016 , 21 (3), 324. [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

-

El-Sayed, M. A. A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega2023 , 8 (20), 17745–17777. [Link]

-

Oda, K., et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology2005 , 1, 2005.0010. [Link]

-

El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26 (11), 3125. [Link]

-

Mousa, H. A., et al. Design, synthesis, biological evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Babcock University Medical Journal2025 , 8 (2), 339-349. [Link]

-

Mohamed, M. F. A., et al. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry2021 , 15 (1), 4. [Link]

-

Aly, M. H., et al. EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy2022 , 16, 1489–1506. [Link]

-

Li, Y., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021 , 26 (11), 3125. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Molecules2021 , 26 (11), 3125. [Link]

-

The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Gomaa, A. M., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances2024 , 14 (5), 3236–3253. [Link]

-

ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]

-

MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-